

# Rivulariapeptolide 1121: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Rivulariapeptolide 1121 is a naturally occurring cyclic depsipeptide identified from a marine cyanobacterial source, Rivularia sp.[1][2]. As a member of the rivulariapeptolide family, it exhibits potent inhibitory activity against several serine proteases, making it a compound of significant interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Rivulariapeptolide 1121, along with a summary of the experimental methodologies employed for its isolation, characterization, and bioactivity assessment.

# **Chemical Structure and Physicochemical Properties**

Rivulariapeptolide 1121 is a complex cyclic depsipeptide with a planar structure elucidated through a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy[1][3]. Its chemical identity is confirmed by its IUPAC name and key physicochemical properties are summarized in the table below.

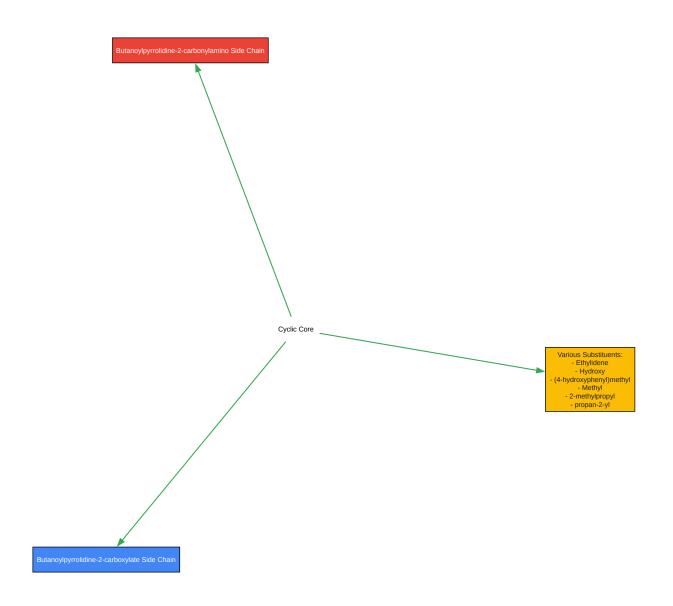
Table 1: Physicochemical Properties of Rivularia peptolide 1121



Property	Value	Reference
Molecular Formula	C56H83N9O15	[2]
IUPAC Name	[(2S,3S)-3-[(1-butanoylpyrrolidine-2-carbonyl)amino]-4- [[(2S,5S,8S,11R,12S,15E,18S,21R)-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutan-2-yl] 1-butanoylpyrrolidine-2-carboxylate	[2]
Molecular Weight	1122.328 g/mol	[2]
Monoisotopic Mass (Neutral)	1121.600863 Da	[2]
Monoisotopic Mass ([M+H]+)	1122.608139 Da	[2]
Exact Mass [M+H]+	1122.6080	[1]

Below is a 2D representation of the chemical structure of Rivulariapeptolide 1121, generated based on its IUPAC name.





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Caption: 2D Chemical Structure of Rivulariapeptolide 1121.



## **Biological Activity: Serine Protease Inhibition**

Rivulariapeptolide 1121 has been identified as a potent inhibitor of several serine proteases. Its inhibitory activity has been quantified through in vitro assays, with the half-maximal inhibitory concentrations ( $IC_{50}$ ) determined for chymotrypsin, elastase, and proteinase K.

Table 2: In Vitro Inhibitory Activity of Rivularia peptolide 1121 against Serine Proteases

Target Enzyme	IC50 (nM)
Chymotrypsin	35.52
Elastase	13.24
Proteinase K	48.05

The data indicates that Rivulariapeptolide 1121 is a nanomolar inhibitor of these enzymes, with a notable potency against elastase.

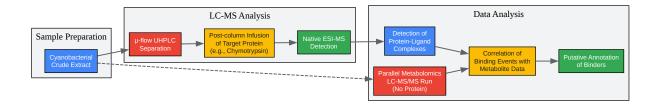
# **Experimental Protocols**

The discovery and characterization of Rivulariapeptolide 1121 involved a multi-step process encompassing native metabolomics for initial screening, followed by targeted isolation, structure elucidation, and bioactivity confirmation.

# Discovery and Screening: A Native Metabolomics Approach

The initial identification of Rivulariapeptolide 1121 as a protease inhibitor was achieved using a native metabolomics workflow. This technique allows for the rapid screening of complex mixtures for compounds that bind to a specific protein target.





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Caption: Native Metabolomics Workflow for Inhibitor Discovery.

Methodology Overview: A crude extract from the cyanobacterium is separated using micro-flow ultra-high-performance liquid chromatography ( $\mu$ -flow UHPLC). Post-column, a solution of the target protein (e.g., chymotrypsin) is infused, and the mixture is analyzed by native electrospray ionization mass spectrometry (ESI-MS). The appearance of ions corresponding to the protein-ligand complex indicates binding. A parallel LC-MS/MS run without the protein infusion is used to identify the metabolites present in the extract. By correlating the retention times of the binding events with the metabolite data, putative inhibitors can be identified[1].

#### **Isolation and Purification**

Following its identification as a potential inhibitor, Rivulariapeptolide 1121 was isolated from the cyanobacterial biomass for structural elucidation and further biological characterization.

Extraction and Initial Fractionation: The dried cyanobacterial biomass was extracted with a 2:1 mixture of dichloromethane and methanol. The resulting crude extract was then fractionated using reverse-phase solid-phase extraction (C18-SPE) with a stepwise gradient of decreasing solvent polarity[1].

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing Rivulariapeptolide 1121 was achieved through preparative HPLC.

Column: Kinetex 5 μm C18 100 Å (21.00 x 150 mm)



• Elution: A gradient of acetonitrile and water was employed. The specific gradient conditions for the isolation of Rivulariapeptolide 1121 involved an initial isocratic elution followed by a linear increase in the concentration of acetonitrile[1].

## **Structure Elucidation**

The planar structure of Rivularia peptolide 1121 was determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: High-resolution tandem mass spectrometry (MS/MS) provided information on the molecular formula and fragmentation patterns of the molecule. This data was analyzed using computational tools such as SIRIUS and ZODIAC to predict the molecular formula and substructures[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (including <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC) were conducted to establish the connectivity of the atoms within the molecule and to determine the final planar structure[1].

### **Serine Protease Inhibition Assay**

The inhibitory potency of the purified Rivularia peptolide 1121 against chymotrypsin, elastase, and proteinase K was determined using an in vitro fluorescence-based assay.

General Protocol Outline: A representative assay for chymotrypsin activity in the native mass spectrometry buffer has been described[1]. A similar approach, using specific fluorogenic substrates for each enzyme, would be used to determine the IC<sub>50</sub> values.

- Reagents:
  - Target enzyme (e.g., chymotrypsin, elastase, proteinase K)
  - Fluorogenic substrate specific for the target enzyme (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)
  - Assay buffer (e.g., 10 mM ammonium acetate, pH 4.5 for chymotrypsin assay in native MS buffer)
  - Purified Rivulariapeptolide 1121 at various concentrations.



#### Procedure:

- The purified compound is pre-incubated with the target serine protease for a defined period (e.g., 40 minutes).
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
- The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a microplate reader.
- The rate of reaction is calculated and compared to a control without the inhibitor.
- IC<sub>50</sub> values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

#### Conclusion

Rivulariapeptolide 1121 is a potent serine protease inhibitor with a complex chemical structure. Its discovery through an innovative native metabolomics approach highlights the potential of this technique in natural product drug discovery. The detailed chemical and biological characterization of Rivulariapeptolide 1121 provides a solid foundation for further research into its mechanism of action and its potential as a lead compound for the development of novel therapeutics.

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#### References

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